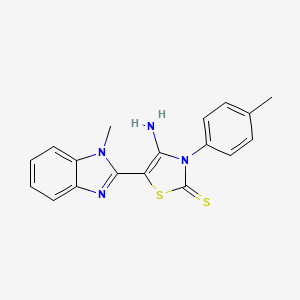

4-amino-5-(1-methyl-1H-benzimidazol-2-yl)-3-(4-methylphenyl)-1,3-thiazole-2(3H)-thione

Description

4-Amino-5-(1-methyl-1H-benzimidazol-2-yl)-3-(4-methylphenyl)-1,3-thiazole-2(3H)-thione (CAS: 144464-20-0) is a thiazole-thione derivative featuring a benzimidazole moiety and a 4-methylphenyl substituent. Its molecular formula is C₁₇H₁₄N₄S₂, with a molecular weight of 338.456 g/mol . The compound’s structure combines a thiazole ring with a sulfur-containing thione group, an amino group at position 4, and a 1-methylbenzimidazole substituent at position 3. This unique arrangement confers distinct electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-amino-5-(1-methylbenzimidazol-2-yl)-3-(4-methylphenyl)-1,3-thiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4S2/c1-11-7-9-12(10-8-11)22-16(19)15(24-18(22)23)17-20-13-5-3-4-6-14(13)21(17)2/h3-10H,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJMJAPDFCLNSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(SC2=S)C3=NC4=CC=CC=C4N3C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

. One common synthetic route includes:

Condensation Reaction: : Reacting o-phenylenediamine with formic acid to form benzimidazole.

Thiazole Formation: : Introducing the thiazole ring through a reaction with thiourea and an appropriate halogenated precursor.

Substitution Reactions: : Adding the 4-methylphenyl group through electrophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring precise control over reaction conditions such as temperature, pressure, and pH to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Converting the thiazole sulfur to sulfoxide or sulfone.

Reduction: : Reducing the nitro group to an amine.

Substitution: : Replacing hydrogen atoms on the benzimidazole or phenyl rings with other functional groups.

Common Reagents and Conditions

Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: : Employing reducing agents such as iron powder or hydrogen gas.

Substitution: : Utilizing electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: : Formation of sulfoxides or sulfones.

Reduction: : Production of amines.

Substitution: : Generation of alkylated or acylated derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Chemistry: : Used as a building block in the synthesis of more complex molecules.

Biology: : Studied for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine: : Investigated for its therapeutic potential in treating various diseases.

Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism would depend on the specific application and target of interest.

Comparison with Similar Compounds

Key Differences :

- Benzimidazole : Contains two nitrogen atoms in the fused aromatic ring, enabling stronger hydrogen-bonding interactions.

- Benzothiazole : Features a sulfur atom instead of a nitrogen, increasing lipophilicity but reducing polarity.

Substituent Variations on the Aromatic Ring

The 4-methylphenyl group in the target compound differs from substituents in analogues such as:

- 4-amino-5-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1,3-thiazole-2(3H)-thione (CID 1545970): Substitutes a methoxy group for methyl, enhancing electron-donating effects and polarity .

- 3-(4-bromophenyl)-5-(methylsulfanyl)-[1,3]thiazolo[...]benzimidazole-2(3H)-thione : Incorporates a bromine atom (electron-withdrawing) and methylsulfanyl group, altering reactivity and biological activity .

Table 1: Impact of Aromatic Substituents on Properties

| Compound | Substituent | Electronic Effect | Lipophilicity (LogP)* | Biological Implications |

|---|---|---|---|---|

| Target Compound (4-methylphenyl) | -CH₃ | Mildly donating | Moderate (~3.2) | Balanced solubility/bioactivity |

| CID 1545970 (4-methoxyphenyl) | -OCH₃ | Strongly donating | Lower (~2.8) | Increased polarity, reduced cell permeability |

| 3-(4-bromophenyl) derivative | -Br | Withdrawing | Higher (~3.5) | Enhanced electrophilicity, potential cytotoxicity |

*Estimated using fragment-based methods.

Thiazole Ring Substitution Patterns

Compared to 4-amino-3,5-diphenyl-1,3-thiazole-2(3H)-thione (two phenyl groups), the target compound’s benzimidazole and methylphenyl substituents create a more complex steric environment. The diphenyl analogue’s simpler structure may limit its binding specificity in biological systems .

Collision Cross-Section (CCS) Analysis of Analogues

CCS values, critical for mass spectrometry characterization, vary with adduct formation. For CID 1545970 (methoxyphenyl analogue), predicted CCS values range from 177.0–191.7 Ų depending on the adduct :

Table 2: Predicted CCS of CID 1545970 Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 355.06818 | 177.0 |

| [M+Na]⁺ | 377.05012 | 191.7 |

| [M-H]⁻ | 353.05362 | 182.5 |

The target compound’s methyl group may slightly reduce CCS compared to the methoxy analogue due to lower polarity.

Complex Derivatives with Triazole Linkages

Compounds like 9c and 9d () incorporate triazole-acetamide groups linked to benzimidazole-thiazole cores.

Uniqueness of the Target Compound

The combination of 1-methylbenzimidazole, 4-methylphenyl, and amino-thiazole-thione groups creates a unique pharmacophoric profile:

- Electronic Effects : The methyl group balances electron donation without excessive polarity.

- Steric Considerations : The methylphenyl and benzimidazole substituents provide moderate steric bulk, optimizing interactions with hydrophobic binding pockets.

- Biological Relevance: The thione group may act as a hydrogen-bond acceptor, while the amino group facilitates solubility.

Comparatively, analogues with methoxy or bromo substituents prioritize either polarity or reactivity, often at the expense of bioavailability or specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.